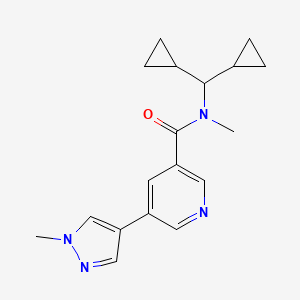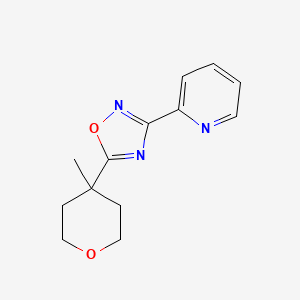![molecular formula C14H17F2N3O B7574266 1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE is a beta-adrenergic receptor agonist that has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. In
作用机制
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol is a beta-adrenergic receptor agonist that binds to beta-adrenergic receptors in the body. This binding leads to the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways. Activation of these pathways leads to increased heart rate, increased contractility of the heart, and relaxation of smooth muscle in the airways. This compound also stimulates lipolysis and increases metabolic rate.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. This compound increases heart rate, cardiac output, and contractility of the heart. This compound also relaxes smooth muscle in the airways, making it a potential treatment for asthma. This compound stimulates lipolysis and increases metabolic rate, making it a potential treatment for obesity.
实验室实验的优点和局限性
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has well-defined pharmacological effects that can be easily measured. This compound has been extensively studied in animal models, making it a useful tool for studying cardiovascular function, respiratory function, and metabolism. However, this compound has some limitations for lab experiments. It has limited solubility in water, making it difficult to administer in vivo. This compound also has a short half-life, which limits its therapeutic potential.
未来方向
Future research on 1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol should focus on its potential therapeutic applications. This compound has shown promise as a treatment for heart failure, asthma, and obesity. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. This compound has also been studied for its potential use in improving exercise performance and cognitive function. Future studies should investigate the mechanisms underlying these effects and determine whether this compound can be used to enhance athletic performance or cognitive function in humans.
合成方法
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol can be synthesized through a multistep process. The first step involves the reaction of 3,4-difluorophenylacetonitrile with 4-methylpyrazole in the presence of sodium hydride to form 3,4-difluorophenyl-4-methyl-1H-pyrazole. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(4-methylpyrazol-1-yl)ethylamine. The final step involves the reaction of 2-(4-methylpyrazol-1-yl)ethylamine with 3,4-difluorophenylacetaldehyde in the presence of sodium borohydride to form this compound.
科学研究应用
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. This compound has been studied for its potential use in treating heart failure, asthma, and obesity. This compound has also been studied for its potential use in improving exercise performance and cognitive function.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-10-7-18-19(9-10)5-4-17-8-14(20)11-2-3-12(15)13(16)6-11/h2-3,6-7,9,14,17,20H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWYFBXIHSXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
